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Compound of Interest

Compound Name: Nilvadipine

Cat. No.: B1678883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics,

bioavailability, and metabolic fate of nilvadipine, a dihydropyridine calcium channel blocker.

The information presented herein is synthesized from a range of preclinical and clinical studies

to support research and development activities.

Pharmacokinetic Profile
Nilvadipine is characterized by rapid and complete absorption following oral administration,

but it undergoes extensive first-pass metabolism, which significantly influences its

bioavailability.

Absorption
Following oral administration, nilvadipine is absorbed quickly and completely from the

gastrointestinal tract.[1][2] In healthy male volunteers, maximum plasma concentrations (Cmax)

are typically reached between 1.08 and 1.50 hours after dosing.[3]

Distribution
Nilvadipine exhibits a high volume of distribution at steady-state (greater than 4 L/kg) in all

animal species studied, indicating extensive distribution into tissues.[4] After intravenous

administration in rats, radioactivity from 14C-labeled nilvadipine was rapidly distributed to

various tissues, with high concentrations maintained in the liver and kidneys.[5] The long final
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elimination half-life of 15 to 20 hours in humans is likely attributable to a slow redistribution of

the drug from tissue compartments back into the systemic circulation.

Nilvadipine is highly bound to plasma proteins. The unbound, or free, fraction of nilvadipine in

plasma is low across various species: 1.94% in mice, 1.89% in rabbits, and 0.85% in dogs. In

humans, nilvadipine binds non-specifically to plasma lipoproteins, including high-density

lipoprotein (HDL) and low-density lipoprotein (LDL).

Metabolism
The primary factor limiting the systemic availability of nilvadipine is extensive first-pass

metabolism in the liver. This process is mediated by the cytochrome P450 (CYP450) enzyme

system. The main metabolic transformations involve:

Oxidation of the 1,4-dihydropyridine ring to its pyridine analogue.

Hydrolysis of the 5-isopropyl ester or 3-methyl ester group to a carboxylic acid.

Hydroxylation of the 6-methyl group or the methyl group of the isopropyl ester chain.

These biotransformation pathways result in the formation of inactive metabolites. The

disposition of nilvadipine can be stereoselective and species-dependent; for instance, after

oral dosing in male rats, the plasma concentration of the more potent (+)-nilvadipine was

lower than that of the (-)-enantiomer, while in dogs, the concentration of the (+)-enantiomer was

significantly higher.

Excretion
Nilvadipine is eliminated from the body primarily as inactive metabolites via the kidneys.

Following administration of radiolabeled nilvadipine in animal studies, only trace amounts of

the unchanged drug were found in urine and bile. In bile duct-cannulated rats, approximately

75% of the radioactive dose was excreted in the bile. In dogs, urinary excretion accounted for

56-61% of the administered radioactive dose. Unchanged nilvadipine was not detected in

human urine.

Bioavailability
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Absolute and Dose-Dependent Bioavailability
Due to the significant first-pass effect, the absolute bioavailability of nilvadipine in humans is

approximately 14-19%. In animal models, oral bioavailability varies, with values of 3-4% in male

rats, 2% in rabbits, and between 29% and 44% in other species like dogs.

Pharmacokinetic studies in healthy volunteers have shown that the area under the plasma

concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase in

proportion to the dose for single oral doses up to about 12 mg. At higher doses of 16 and 20

mg, this linear relationship may be lost, suggesting that the first-pass hepatic elimination of the

drug may become concentration-dependent or saturated.

Factors Influencing Bioavailability
Food: The presence of food has little effect on the extent of nilvadipine bioavailability.

Studies in healthy volunteers showed no significant differences in AUC or Cmax between

fasted and fed states. However, a high-calorie meal (748-kcal) was found to slightly but

significantly increase the time to reach Cmax, indicating a possible delay in drug absorption

that is not considered therapeutically important in chronic therapy.

Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of nilvadipine is

increased. Despite this, repeated administration does not appear to lead to drug

accumulation.

Drug-Drug Interactions: Co-administration of nilvadipine with drugs that modulate the

activity of the CYP450 system can significantly alter its plasma concentration.

CYP3A4 Inducers: Rifampicin, a potent inducer of CYP3A4, has been shown to reduce

the mean AUC of nilvadipine from 17.4 to 0.6 µg l−1 h, effectively abolishing its

hypotensive effects.

CYP3A4 Inhibitors: Grapefruit juice, a known inhibitor of intestinal CYP3A4, can

significantly increase the bioavailability of nilvadipine, potentially leading to enhanced

effects and side effects.

Quantitative Pharmacokinetic Data
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The following tables summarize key pharmacokinetic parameters for nilvadipine from various

studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Nilvadipine in Healthy Human

Volunteers

Dose
Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng·h/mL)

t½ (hours) Reference

2 mg 1.48 ± 0.47 1.08 - 1.50
Proportiona
l to dose

11.0 ± 2.3

4 mg 3.48 ± 0.53 1.08 - 1.50
Proportional

to dose
11.0 ± 2.3

6 mg 6.69 ± 1.54 1.08 - 1.50
Proportional

to dose
11.0 ± 2.3

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Nilvadipine in Animal Species
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Species Route Dose
t½
(hours)

Vd
(L/kg)

CL
(L/h/kg)

Absolut
e
Bioavail
ability
(%)

Referen
ce

Mouse IV
0.1
mg/kg

0.73 >4 High N/A

Rat

(Male)
IV

0.1

mg/kg
1.2 >4 High N/A

Rat

(Male)
Oral 10 mg/kg N/A N/A N/A 3 - 4.3

Rabbit IV
0.1

mg/kg
3.7 >4 Moderate N/A

Rabbit Oral N/A N/A N/A N/A 2

Dog IV
0.1

mg/kg
5.0 >4 Low N/A

Dog Oral 1 mg/kg ~6 N/A N/A 37 - 44

Vd (Volume of Distribution at steady-state), CL (Systemic Plasma Clearance), N/A (Not

Available).

Table 3: Plasma Protein Binding of Nilvadipine in Animal Species

Species
Free Fraction in
Plasma (%)

% Bound
(Calculated)

Reference

Mouse 1.94 98.06

Rabbit 1.89 98.11

| Dog | 0.85 | 99.15 | |
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Key Experimental Methodologies
Human Pharmacokinetic Studies
Clinical pharmacokinetic evaluations of nilvadipine have typically been conducted in healthy

male volunteers. A common study design is the Latin-square, crossover method, where each

subject receives different doses or treatments (e.g., fasted vs. fed) separated by a washout

period. For single-dose studies, oral doses have ranged from 2 mg to 20 mg. Following drug

administration, serial blood samples are collected over a period of up to 32 hours to

characterize the plasma concentration-time profile.

Animal Absorption, Distribution, Metabolism, and
Excretion (ADME) Studies
Preclinical ADME studies have been performed in mice, rats, rabbits, and dogs using both

intravenous (IV) and oral administration. To trace the drug's fate, these studies often employ

14C-radiolabeled nilvadipine. Following administration, samples of blood, urine, feces, and

bile (from cannulated animals) are collected over time. Tissue distribution is assessed by

measuring radioactivity in various organs at different time points post-dosing.

Bioanalytical Methods
Quantification of nilvadipine in biological matrices requires highly sensitive analytical methods

due to the low nanogram-per-milliliter concentrations observed in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS): Early studies utilized capillary column

gas chromatography coupled with negative-ion chemical ionization mass spectrometry. This

method achieved a lower limit of detection of 0.01 ng/mL in human plasma.

Gas Chromatography with Electron Capture Detection (GC-ECD): This method has been

used for determining nilvadipine concentrations in urine, with a detection limit of 0.5 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not explicitly

detailed for nilvadipine in the provided results, LC-MS/MS is the modern standard for

quantifying small molecule drugs and their metabolites in biological fluids due to its high

sensitivity, specificity, and throughput.
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Capillary Electrophoresis-Frontal Analysis (CE/FA): This specialized technique has been

applied to study the enantioselective binding of nilvadipine to plasma lipoproteins.

Visualizations
Mechanism of Action

Figure 1: Nilvadipine Mechanism of Action
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Caption: Nilvadipine blocks L-type calcium channels on vascular smooth muscle cells.

Pharmacokinetic and Metabolic Pathway Overview
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Figure 2: Overview of Nilvadipine's Oral Pharmacokinetic Pathway
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Caption: Oral nilvadipine undergoes extensive first-pass metabolism in the liver.
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Experimental Workflow for a Human Pharmacokinetic
Study

Figure 3: Typical Workflow for a Clinical Pharmacokinetic Study
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Click to download full resolution via product page

Caption: Workflow for determining pharmacokinetic parameters in human subjects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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